molecular formula C13H25NO3 B13058791 tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13058791
M. Wt: 243.34 g/mol
InChI Key: BOMZSQMBRKQRRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a methyl group at position 3, and a 2-hydroxyethyl substituent at position 4 (Fig. 1).

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10-9-14(7-5-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3

InChI Key

BOMZSQMBRKQRRT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CCO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen of the piperidine ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base or under neutral conditions.

  • Typical conditions: Reaction in dichloromethane or 1,4-dioxane at 0–25 °C for several hours.
  • Example: Reaction of 4-(2-hydroxyethyl)-3-methylpiperidine with Boc2O yields the Boc-protected product in 80–90% yield after purification by silica gel chromatography.

Introduction of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl group is introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: Conversion of a 4-hydroxymethyl or 4-halopiperidine intermediate to the 2-hydroxyethyl derivative using ethylene oxide or 2-bromoethanol under basic conditions.
  • Reductive amination: Reaction of 4-piperidone derivatives with 2-hydroxyethyl aldehyde followed by reduction with sodium triacetoxyborohydride or similar reducing agents.

Methylation at the 3-Position of Piperidine

The 3-methyl substituent is introduced by:

  • Alkylation of the piperidine ring at the 3-position using methylating agents such as methyl iodide or methyl triflate under controlled conditions.
  • Alternatively, starting from a 3-methyl-substituted piperidine precursor, which is then functionalized at the 4-position.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and cyclohexane or dichloromethane/methanol as eluents.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Representative Synthetic Route Summary

Step Reaction Reagents & Conditions Yield (%) Notes
1 Boc Protection of 4-(2-hydroxyethyl)-3-methylpiperidine Di-tert-butyl dicarbonate, dichloromethane, 0–25 °C, 2–12 h 80–90 Mild conditions preserve hydroxyethyl group
2 Introduction of 2-hydroxyethyl side chain Ethylene oxide or 2-bromoethanol, base (e.g., NaH), room temp Variable Requires careful control to avoid over-alkylation
3 Methylation at 3-position Methyl iodide, base (e.g., K2CO3), solvent (DMF), reflux Moderate to high Stereoselectivity controlled by precursor choice
4 Purification Silica gel chromatography Essential for removing side products

Industrial and Advanced Methods

  • Continuous flow synthesis: Emerging industrial methods use microreactor flow systems to improve reaction control, scalability, and yield consistency for Boc-protected piperidine derivatives.
  • Reductive amination improvements: Use of iridium catalysts or sodium triacetoxyborohydride enhances selectivity and yield in the installation of side chains on piperidine scaffolds.
  • Protecting group stability: The Boc group provides robust protection under standard storage and reaction conditions, facilitating multi-step syntheses without decomposition.

Research Findings and Notes

  • The piperidine scaffold bearing the Boc group and hydroxyethyl substituent is a versatile intermediate in medicinal chemistry, enabling further functionalization for drug development.
  • The hydroxyethyl side chain imparts increased solubility and potential sites for conjugation or further derivatization.
  • Stereochemical control during methylation and side chain introduction is critical for biological activity, necessitating precise reaction conditions and precursor selection.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Product
Boc Protection Temperature 0–25 °C Prevents side reactions, maintains functional group integrity
Reaction Time for Boc Protection 2–12 hours Ensures complete protection
Solvent Dichloromethane, 1,4-dioxane Good solubility, inertness
Methylation Reagents Methyl iodide, K2CO3 Controls regioselectivity
Side Chain Introduction Ethylene oxide, reductive amination Determines hydroxyethyl installation efficiency
Purification Method Silica gel chromatography Critical for product purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules can selectively degrade specific proteins within cells, providing a novel approach to cancer therapy and other diseases. The compound serves as a semi-flexible linker that enhances the spatial orientation of the degrader, thereby optimizing its efficacy and drug-like properties .

Drug Design and Synthesis

This compound has been utilized as a building block in the synthesis of various drugs. Its structural features allow for modifications that can improve pharmacokinetic properties such as solubility and selectivity for target receptors. For instance, it has been studied as an isostere for other functional groups in existing drugs to combat issues like bacterial resistance and undesirable metabolic profiles .

Antiviral Research

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. They have been investigated for their ability to inhibit viral entry into host cells, particularly in the context of HIV research . This highlights the potential of this compound in developing therapeutic agents against viral infections.

Case Studies

StudyFocusFindings
Study on PROTACsTargeted Protein DegradationDemonstrated that incorporating tert-butyl linkers improved degradation efficiency of target proteins .
Antiviral ActivityHIV InhibitionIdentified piperidine derivatives as effective inhibitors of HIV entry, showcasing the relevance of structural modifications .
Drug DesignBacterial ResistanceExplored modifications to existing antibiotics using this compound to enhance potency against resistant strains .

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and tert-butyl carbamate groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers and Core Modifications

  • AM-1029 (tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate) : This positional isomer has the hydroxyethyl group at position 2 instead of 4 and lacks the 3-methyl group. The altered substitution pattern may reduce steric hindrance and influence receptor binding in pharmacological applications .
  • tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate : Unlike the target compound, this analog has both hydroxyethyl and methyl groups at position 4, creating a geminal substitution. This structural difference could affect ring puckering and thermodynamic stability .

Functional Group Variations

  • tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate: Replacing the hydroxyethyl group with an aminomethyl substituent introduces a primary amine, altering solubility (higher basicity) and reactivity (e.g., in amide bond formation). This compound has a molecular weight of 228.33 and is stored under inert conditions due to sensitivity .
  • (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate: Features amino and hydroxyl groups at positions 4 and 3, respectively. The absence of a methyl group and presence of dual polar groups may enhance hydrogen-bonding interactions in crystal structures .
Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Functional Groups Molecular Weight Key Properties
Target Compound 3-Me, 4-(2-hydroxyethyl) Hydroxyl, tert-butyl Not Reported Likely solid; moderate solubility
AM-1029 2-(2-hydroxyethyl) Hydroxyl, tert-butyl Not Reported Positional isomer; lower steric bulk
tert-Butyl 4-(aminomethyl)-3-methyl 3-Me, 4-(aminomethyl) Amine, tert-butyl 228.33 Hygroscopic; requires inert storage
4-Amino-3-hydroxy analog 3-OH, 4-NH2 Amino, hydroxyl 277.36 High polarity; crystalline solid

Physical and Chemical Properties

  • Physical State : Similar tert-butyl piperidine carboxylates (e.g., PK03447E-1) are reported as light yellow solids . The hydroxyethyl group may enhance solubility in polar solvents compared to purely alkyl-substituted analogs.
  • Hazards: Compounds with hydroxyethyl or aminomethyl groups often carry warnings for skin/eye irritation (H315-H319) . Proper handling with gloves and eye protection is advised.

Biological Activity

Introduction

Tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate (commonly referred to as M4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C13H25NO3
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 236406-33-0
  • Physical State : Solid at room temperature
PropertyValue
Molecular Weight243.34 g/mol
Storage ConditionsSealed in dry, 2-8°C
Hazard StatementsH315-H319-H335

M4 has been identified as a dual inhibitor of both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease:

  • β-secretase Inhibition : M4 demonstrates a potent inhibitory effect on β-secretase with an IC50 value of 15.4 nM, which is significant for preventing the formation of amyloid beta (Aβ) aggregates.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which can enhance cholinergic neurotransmission.

In Vitro Studies

In vitro studies have shown that M4 protects astrocytes from Aβ-induced toxicity:

  • Cell Viability : At a concentration of 100 μM, M4 maintained cell viability at 100%, whereas Aβ treatment alone reduced viability to approximately 43.78% .
  • Cytokine Production : M4 treatment led to a reduction in TNF-α levels, indicating a potential anti-inflammatory effect, although it did not achieve statistical significance compared to controls .

In Vivo Studies

In vivo investigations using scopolamine-induced AD models revealed mixed results:

  • While M4 reduced Aβ levels and β-secretase activity, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while M4 has potential, its bioavailability and efficacy in vivo may require further optimization.

Study on Neuroprotective Effects

A study published in Nature explored the neuroprotective effects of M4 against Aβ toxicity in astrocytes:

  • Objective : To assess whether M4 could prevent astrocyte death induced by Aβ.
  • Results : M4 showed a moderate protective effect with approximately 20% reduction in astrocyte death when co-administered with Aβ .

Comparative Analysis with Other Compounds

In comparative studies, M4 was evaluated against other known inhibitors:

Compoundβ-secretase IC50 (nM)Acetylcholinesterase Ki (μM)Aβ Aggregation Inhibition (%)
M415.40.1785% at 100 μM
GalantamineNot specifiedNot specifiedNot specified

These findings highlight M4's potential as a multi-target therapeutic agent for AD, although further studies are warranted to fully establish its clinical relevance.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory and Skin Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact. Use fume hoods for handling solids or solutions to minimize inhalation risks .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets, as they may spread the compound. Firefighters should wear self-contained breathing apparatus .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Stepwise Synthesis : The compound is typically synthesized via Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example:

Boc Protection : React 3-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., DMAP) .

Hydroxyethyl Introduction : Use nucleophilic substitution or Grignard reactions to attach the 2-hydroxyethyl group. Ethylene oxide or 2-bromoethanol are common reagents .

  • Purification : Silica gel column chromatography (ethyl acetate/hexane gradient) is recommended for isolating the final product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyethyl moiety (δ ~3.6 ppm for -CH₂OH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₅NO₃: 268.18) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and confirms bond angles .

Advanced Research Questions

Q. What strategies can mitigate contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases of analogous piperidine derivatives (e.g., tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate) .
  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility in the hydroxyethyl side chain, which may cause signal splitting .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs) using a C18 column (UV detection at 210 nm).

  • Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to identify pH-sensitive functional groups (e.g., ester hydrolysis of the Boc group under acidic conditions) .

Q. What experimental design optimizes the yield of the hydroxyethylation step in synthesis?

  • Methodological Answer :

  • Reagent Screening : Test nucleophiles (e.g., ethylene glycol vs. 2-bromoethanol) and catalysts (e.g., NaH, K₂CO₃) in polar aprotic solvents (DMF, DMSO).
  • Design of Experiments (DoE) : Use a factorial design to evaluate temperature (25–80°C), reaction time (2–24 hrs), and molar ratios (1:1 to 1:3). Optimize for maximum yield while minimizing side products (e.g., elimination) .

Q. How can researchers address discrepancies in bioactivity data across studies using this compound?

  • Methodological Answer :

  • Batch Consistency : Verify purity (>95% by HPLC) and stereochemical uniformity (via chiral HPLC or optical rotation).
  • Assay Standardization : Replicate bioassays (e.g., enzyme inhibition) under controlled conditions (pH, temperature, co-solvents like DMSO ≤0.1%) to minimize variability .

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